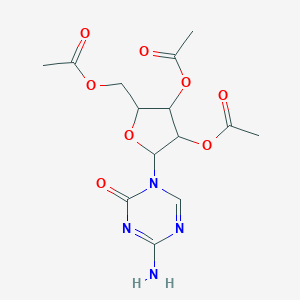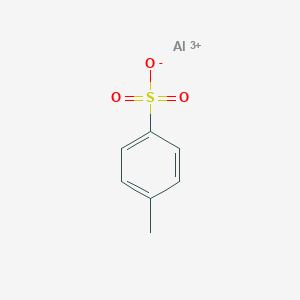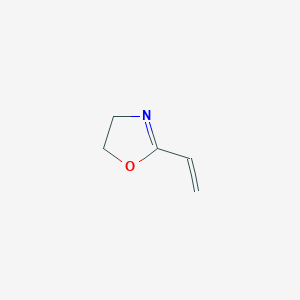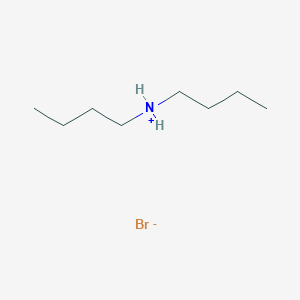
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Übersicht
Beschreibung
Synthesis Analysis The chemical synthesis of 5-Azacytidine and its triacetyl derivative involves a series of steps designed to modify the nucleoside structure, enhancing its biological activity and stability. The synthesis process typically involves phosphorylation, enzymatic preparation, and chemical modifications aimed at introducing acetyl groups at specific positions. For instance, the preparation of 5-azacytidine-5'-triphosphate from 5-azacytidine through chemical phosphorylation illustrates the complexity and precision required in synthesizing these compounds (Zieliński & Sprinzl, 1984).
Molecular Structure Analysis The molecular structure of 2',3',5'-triacetyl-5-Azacytidine is characterized by the presence of a triazine ring, which is central to its mechanism of action. The modifications in its structure, such as the acetylation of the hydroxyl groups, significantly influence its chemical behavior and biological activities. The interaction of the triazine ring with cellular components, particularly DNA, plays a crucial role in its function as a DNA methylation inhibitor, impacting gene expression and cellular processes (Roberts et al., 1981).
Chemical Reactions and Properties 2',3',5'-Triacetyl-5-Azacytidine undergoes various chemical reactions that underline its biological activities. Its incorporation into DNA, effect on DNA methylation, and interaction with DNA methyltransferases are critical for its application in epigenetic therapy. The compound's ability to induce demethylation of DNA and alter gene expression patterns is linked to its chemical properties and reactions within the cell (Ghoshal et al., 2005).
Wissenschaftliche Forschungsanwendungen
Hemmer der DNA-Methyltransferase
“2’,3’,5’-triacetyl-5-Azacytidin” ist eine Prodrug-Form des DNA-Methyltransferase-Hemmers 5-Azacytidin . Es kann die Promotor-Methylierung von P15 in L1210-Maus-Leukämiezellen reduzieren .
Behandlung von myelodysplastischen Syndromen (MDS)
Myelodysplastische Syndrome (MDS) sind eine Gruppe unheilbarer Stammzell-Malignome, die überwiegend durch unterstützende Pflege behandelt werden . “2’,3’,5’-triacetyl-5-Azacytidin” reduziert die Hypermethylierung, die mit MDS assoziiert ist .
Potenzielle Behandlung der akuten myeloischen Leukämie (AML)
Epigenetische Stilllegung durch Promotor-Methylierung einer Reihe von Genen ist bei Subtypen von MDS mit schlechtem Risiko vorhanden und sagt oft die Transformation in die akute myeloische Leukämie (AML) voraus . “2’,3’,5’-triacetyl-5-Azacytidin” könnte möglicherweise als Behandlung für AML eingesetzt werden .
Verbesserte Bioverfügbarkeit
Diese Verbindung hat signifikante pharmakokinetische Verbesserungen in Bezug auf Bioverfügbarkeit, Löslichkeit und Stabilität gegenüber der Stammverbindung gezeigt . Dadurch ist es ein wirksameres Prodrug für Azacytidin .
Fehlen allgemeiner Toxizität
In-vivo-Analysen zeigten ein Fehlen allgemeiner Toxizität . Dadurch ist “2’,3’,5’-triacetyl-5-Azacytidin” eine sicherere Alternative für Patienten
Wirkmechanismus
Target of Action
The primary target of 2’,3’,5’-triacetyl-5-Azacytidine, also known as TAC, is DNA methyltransferase . DNA methyltransferase is a family of enzymes involved in catalyzing the transfer of a methyl group to DNA . This enzyme plays a crucial role in the regulation of gene expression in both normal and malignant cells .
Mode of Action
TAC, as a prodrug form of 5-azacytidine, exerts its action through two main mechanisms . Firstly, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . Secondly, it inhibits DNA methyltransferase, impairing DNA methylation . The inhibition of DNA methylation is key to its hypomethylating activity .
Biochemical Pathways
TAC affects the biochemical pathways related to DNA methylation . By inhibiting DNA methyltransferase, it impairs the methylation process, leading to hypomethylation of DNA . This hypomethylation can reverse the epigenetic silencing of genes, which is often present in poor-risk subtypes of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .
Pharmacokinetics
TAC demonstrates significant pharmacokinetic improvements in bioavailability, solubility, and stability over the parent compound, 5-azacytidine . It is rapidly absorbed after oral administration This leads to a protracted absorption at the gastrointestinal level and conversion of the prodrug .
Result of Action
The action of TAC results in the suppression of global methylation in vivo . This suppression of methylation can lead to the reactivation of silenced genes, thereby improving the overall response in the treatment of MDS and AML . In vivo analyses have indicated a lack of general toxicity coupled with significantly improved survival .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJVHISAFFLMA-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TAC compare to azacitidine in terms of bioavailability and stability? What are the implications for clinical use?
A1: TAC demonstrates significantly improved pharmacokinetic properties compared to azacitidine, including enhanced bioavailability, solubility, and stability []. This improved profile makes TAC a promising candidate for oral administration, which could translate into easier treatment regimens and potentially better patient compliance compared to the currently available intravenous azacitidine.
Q2: What are the next steps in the research and development of TAC?
A3: Further investigation is needed to elucidate the metabolic pathway of TAC, confirm its activity profile, and evaluate its potential for clinical use []. This includes preclinical studies to optimize dosing and assess potential toxicity, followed by clinical trials to evaluate its safety and efficacy in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)





![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)




